Ethane, 1-chloro-1,1-difluoro-2-iodo-

Overview

Description

Ethane, 1-chloro-1,1-difluoro- is a chemical compound with the formula C2H3ClF2 . It is also known by other names such as α-Chloroethylidene fluoride, Freon 142, Freon 142b, FC 142b, Genetron 101, Genetron 142b, R 142b, 1-Chloro-1,1-Difluoroethane, 1,1-Difluoro-1-chloroethane, CH3CF2Cl, CFC 142b, Chloroethylidene fluoride, Fluorocarbon FC142b, Gentron 142B, Hydrochlorofluorocarbon 142b, UN 2517, Dymel 142, F 142b, HCFC 142b, Propellant 142b .

Molecular Structure Analysis

The molecular structure of Ethane, 1-chloro-1,1-difluoro- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more comprehensive view of the spatial arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

Ethane, 1-chloro-1,1-difluoro- has a molecular weight of 100.495 . More detailed physical and chemical properties such as boiling point, melting point, density, and solubility can be found in databases like the NIST Chemistry WebBook .Scientific Research Applications

Environmental Impact and Toxicology

Chlorinated, fluorinated, and iodinated hydrocarbons, similar in structure to ethane, 1-chloro-1,1-difluoro-2-iodo-, have been studied for their environmental persistence and potential as endocrine disruptors. For example, DDT, a well-known chlorinated pesticide, and its metabolite DDE have been shown to act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems (Burgos-Aceves et al., 2021)(Environmental toxicology and pharmacology). These findings highlight the importance of understanding the environmental and health impacts of such compounds.

Gas Explosion Characteristics

Research on the explosion characteristics of ethane-air mixtures provides insights into safety measures for industrial applications. Studies have characterized the maximum explosion pressures, times, and rates of pressure increase for ethane-air mixtures, relevant for predicting combustor and engine performance in the power generation and automotive industries (Mitu et al., 2022)(Energies).

Bioremediation of Chlorinated Compounds

The bioremediation of chlorinated ethanes, such as 1,1,1-trichloroethane, has been extensively studied. Natural and enhanced anaerobic degradation processes in groundwater systems can potentially clean up groundwater contaminated with these compounds. However, challenges remain, including the incomplete dechlorination of these compounds to less harmful products (Scheutz et al., 2011)(Water research).

Hydrocarbon Solubility in Ionic Liquids

The solubility of small hydrocarbons, such as methane, ethane, and propane, in certain ionic liquids has been found to be significantly higher than in other solvents. This has implications for gas separation processes and the development of new materials for chemical engineering applications. Notably, solubilities of paraffins like ethane in some ionic liquids are higher than those of corresponding olefins, contrary to conventional extractive distillation with polar solvents (Liu et al., 2013)(The journal of physical chemistry. B).

Safety and Hazards

Ethane, 1-chloro-1,1-difluoro- is a colorless, odorless gas shipped as a liquid under its own vapor pressure . Contact with the unconfined liquid may cause frostbite by evaporative cooling . It is easily ignited, and its vapors are heavier than air . A leak may be either liquid or vapor . It may asphyxiate by the displacement of air .

Mechanism of Action

Target of Action

It’s known that this compound is used to prepare fluorine monomers and pharmaceutical intermediates , suggesting that its targets could be involved in these processes.

Biochemical Pathways

Given its use in the synthesis of fluorine monomers and pharmaceutical intermediates , it may be involved in various biochemical reactions, including halogenation and substitution reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-2-iodoethane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its boiling point is 92.3 °C , indicating that it would be a gas at temperatures above this point, which could influence its mode of action and stability.

properties

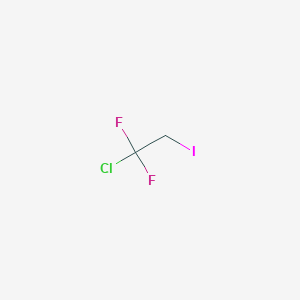

IUPAC Name |

1-chloro-1,1-difluoro-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF2I/c3-2(4,5)1-6/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJXZZUNOTUJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452190 | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

463-99-0 | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B3052761.png)